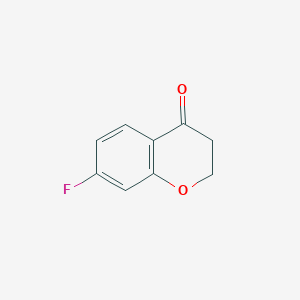

7-Fluorochroman-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

7-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPULQFHSZKTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562635 | |

| Record name | 7-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113209-68-0 | |

| Record name | 7-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Fluorochroman 4 One and Its Derivatives

Classical Synthetic Approaches to Fluorinated Chromanones

Traditional methods for synthesizing the chromanone core often involve reactions that form the heterocyclic ring from acyclic precursors. These methods are fundamental and widely used for accessing a variety of substituted chromanones, including those with fluorine atoms.

Condensation Reactions with Precursors

Condensation reactions represent a cornerstone in the synthesis of chromanones. wikipedia.orgebsco.com These reactions typically involve the formation of a carbon-carbon or carbon-oxygen bond to construct the chromanone ring system, often with the elimination of a small molecule like water. wikipedia.orgebsco.com A common strategy is the intramolecular condensation of suitable precursors. For instance, the synthesis of chromone (B188151) derivatives can be achieved through the condensation of 2-hydroxyacetophenones with aldehydes. researchgate.netresearchgate.net Another classical approach involves the Claisen ester condensation. ijrpc.com

The synthesis of fluorinated chromanones often starts with appropriately fluorinated phenolic precursors. For example, the reaction of fluorinated 2-hydroxyacetophenones with benzaldehydes in an alkaline medium, followed by oxidative cyclization of the resulting chalcones, is a known method for producing fluorinated 2-arylchroman-4-ones. researchgate.net The choice of catalyst, such as acetic acid or polyphosphoric acid, can be crucial in the ring closure step. ijrpc.com

Oxidative Cyclization Methods

Oxidative cyclization provides another important route to chromanones. This method involves the formation of the heterocyclic ring through an oxidation process that induces cyclization. A notable example is the oxidative cyclization of 2-hydroxyaryl ketones to form the chromanone core. This can be achieved using various oxidizing agents.

In a specific application, the synthesis of 2-substituted chroman-4-ones, including a 7-fluoro derivative, was accomplished through a decarboxylative photoinduced ligand-to-metal charge transfer reaction. This method yielded a separable mixture of diastereomers for (S)-2-((S)-1,4-dioxan-2-yl)-7-fluorochroman-4-one. rsc.org Furthermore, palladium-catalyzed aerobic oxidative cyclization has been developed as an efficient and regioselective method for synthesizing various N- and O-heterocycles, including chromanone structures, using molecular oxygen as an environmentally friendly oxidant. organic-chemistry.org

Advanced and Stereoselective Synthesis of 7-Fluorochroman-4-one Analogs

The demand for enantiomerically pure fluorinated chromanones has driven the development of advanced and stereoselective synthetic methods. These techniques aim to control the three-dimensional arrangement of atoms, which is often crucial for biological activity.

Asymmetric Synthesis Techniques

Asymmetric synthesis refers to a reaction that converts an achiral starting material into a chiral product, where one enantiomer is formed in greater amounts than the other. uwindsor.ca This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. iipseries.orgdu.ac.in

Asymmetric electrophilic fluorination has emerged as a powerful tool for the synthesis of chiral fluorine-containing compounds. rsc.org This method involves the use of a chiral catalyst to control the stereochemical outcome of the fluorination of a nucleophilic substrate. acs.org The development of stable and easy-to-handle electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), has been instrumental in the advancement of this field. acs.org

A notable approach involves the use of chiral phosphate (B84403) anions as phase-transfer catalysts for the enantioselective fluorination of alkenes, which can be applied to chromanone-derived substrates. pnas.org This method has been shown to produce fluorinated chromanones with high enantioselectivity. pnas.org For example, the fluorination of a chromanone-derived substrate using this technique proceeded with 96% ee. pnas.org Another strategy utilizes transition metal catalysis, where a chiral ligand bound to a metal center creates a chiral environment for the fluorination of an enolate. acs.org

Asymmetric cyclization reactions offer a direct route to chiral chromanone scaffolds. These reactions involve the formation of the heterocyclic ring in a stereocontrolled manner. An intramolecular conjugate addition reaction catalyzed by a chiral N,N'-dioxide nickel(II) complex has been reported for the synthesis of flavanones and a chromanone, although enantioselectivity can be affected by the electronic nature of the substituents. nih.gov Organocatalysis has also been successfully employed. For instance, a quinine-catalyzed intramolecular conjugate addition of an o-tigloylphenol was a key step in the synthesis of the chromanone core of natural products. nih.gov More recently, an organocatalytic Michael addition of 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes has been developed to produce fluorinated tricyclic chromanone derivatives with high diastereoselectivity and enantioselectivity. rsc.org

Catalytic Methodologies

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering efficient and selective routes. These methods can be broadly categorized into transition metal-catalyzed reactions, metal-free catalysis, and organocatalysis.

Transition Metal-Catalyzed Reactions

Transition metals are widely employed as catalysts in a variety of organic transformations, including the synthesis of chromanone derivatives. mdpi.com These catalysts facilitate reactions such as cross-coupling, cyclization, and hydrogenation, often with high efficiency and selectivity. mdpi.com

Ruthenium(II)-catalyzed asymmetric transfer hydrogenation has been successfully used to prepare enantioenriched cis-3-fluorochroman-4-ols from 3-fluorochromanone derivatives. acs.org This dynamic kinetic resolution process proceeds under mild conditions with low catalyst loading, affording the desired products in good yields (80-96%), high diastereomeric ratios (up to 99:1), and excellent enantioselectivities (up to >99% ee). acs.org

Palladium-catalyzed reactions are also prominent in the synthesis of chromones. For instance, a palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure provides a diverse range of chromones in very good yields. organic-chemistry.org Another approach involves a sequential microwave-assisted Sonogashira and carbonylative annulation reaction catalyzed by a palladium complex to produce substituted flavones. organic-chemistry.org

The following table summarizes key transition metal-catalyzed reactions for the synthesis of chromanone derivatives:

| Catalyst | Reaction Type | Substrates | Key Features |

| Ru(II) complex | Asymmetric Transfer Hydrogenation | 3-Fluorochromanones | High yield, diastereoselectivity, and enantioselectivity. acs.org |

| Palladium complex | Cyclocarbonylation | o-Iodophenols, Terminal acetylenes | Ligand-free, atmospheric CO pressure. organic-chemistry.org |

| Palladium complex | Sonogashira/Carbonylative Annulation | - | Microwave-assisted. organic-chemistry.org |

Metal-Free Catalysis

In recent years, metal-free catalysis has emerged as a sustainable alternative to transition metal-based methods, avoiding the use of expensive and potentially toxic metals. case.edursc.org These reactions often utilize visible light or other green energy sources. frontiersin.org

A visible-light-driven, metal-free approach has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones. frontiersin.org This redox-neutral method involves the acylarylation of alkenes with readily available cyanoarenes, proceeding through a phosphoranyl radical-mediated acyl radical-initiated cyclization. frontiersin.org Similarly, a visible-light-induced cascade radical cyclization of arylsulfinic acids and o-(allyloxy)arylaldehydes under transition-metal-free conditions has been reported for the synthesis of sulfone-functionalized chroman-4-ones. researchgate.net

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. princeton.edu This approach offers several advantages, including operational simplicity and the avoidance of metal contaminants in the final products.

The enantioselective preparation of chroman-fused spirooxindole derivatives can be achieved through an organocatalytic multicomponent cascade reaction. researchgate.net This method has been shown to produce compounds with potent biological activity. researchgate.net Another strategy involves the use of chiral amines as organocatalysts to activate substrates through the formation of reactive iminium or enamine intermediates. princeton.edu For example, the synergistic use of a chiral secondary amine catalyst and a multiple hydrogen bond donor catalyst has been demonstrated for the functionalization of aldehydes. mdpi.com

Green Chemistry Principles in the Synthesis of Chromanone Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of chromanone derivatives to develop more environmentally benign and sustainable processes. researchgate.netscispace.com Key strategies include the use of alternative energy sources like microwaves and ultrasound.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com

A base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes under microwave heating efficiently affords 2-alkyl-substituted 4-chromanones in moderate to high yields (43-88%). acs.org Microwave-assisted synthesis has also been employed for the preparation of chalcone (B49325) derivatives, which can be further cyclized to flavones with high productivity (92-98%) in very short reaction times (2-6 minutes). researchgate.net Furthermore, ten new chromone derivatives were synthesized from 2,4,6-trihydroxyacetophenone using microwave irradiation, demonstrating the versatility of this technique. vnu.edu.vn

The table below highlights examples of microwave-assisted synthesis of chromanone derivatives:

| Reaction Type | Starting Materials | Key Advantages | Yield (%) |

| Condensation/Cyclization | 2-Hydroxyacetophenones, Aliphatic aldehydes | Shorter reaction time, good yields. acs.org | 43-88 |

| Claisen-Schmidt Condensation/Oxidative Cyclization | 2-Hydroxyacetophenone, Aromatic aldehydes | High productivity, short reaction time. researchgate.net | 92-98 |

| - | 2,4,6-Trihydroxyacetophenone | - | - |

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry tool that can enhance reaction rates and yields. troindia.in Sonochemistry promotes chemical reactions through the phenomenon of acoustic cavitation.

Novel chromone-based thiosemicarbazone derivatives have been efficiently synthesized using ultrasound irradiation. nih.gov This method has also been applied to the one-pot, three-component Kabachnik-Fields reaction for the synthesis of novel diethyl (4-oxo-4H-chromen-3-yl)(5-substituted phenyl-1,3,4-thiadiazol-2-ylamino)methyl phosphonate (B1237965) derivatives, resulting in better yields and shorter reaction times. ijcr.infosciforum.net Furthermore, ultrasound has been used to promote the synthesis of various chromene derivatives using heterogeneous catalysts, offering advantages such as operational simplicity and high yields. researchgate.net

Chemical Reactivity and Derivatization Strategies of 7 Fluorochroman 4 One

Functional Group Transformations at the Chromanone Core

The core structure of 7-fluorochroman-4-one contains two key reactive sites: the carbonyl group of the pyranone ring and the fluorine atom on the benzene (B151609) ring. Transformations at these positions are fundamental to the synthesis of diverse derivatives.

The ketone at the C-4 position is a highly versatile functional group that readily undergoes a variety of chemical transformations, most notably reduction to the corresponding alcohol and condensation reactions to form imine derivatives like oximes.

Reduction to 7-Fluorochroman-4-ol: The reduction of the carbonyl group in chroman-4-ones is a common strategy to produce chromanols. This transformation can be achieved using various reducing agents. For instance, the analogous 7-bromochroman-4-one (B108298) can be reduced to 7-bromochroman-4-ol (B2621563) using sodium borohydride (B1222165) in ethanol (B145695) . Similarly, photoredox-catalyzed methods have been developed for the synthesis of substituted chromanols, demonstrating the feasibility of reducing the carbonyl group within a fluorinated chroman structure acs.org. The asymmetric reduction of related fluorinated chromanones, such as 5,7-difluorochroman-4-one, has been accomplished using ketoreductase enzymes to yield specific enantiomers of the corresponding alcohol, highlighting the potential for stereoselective synthesis . These methodologies are directly applicable to this compound for the synthesis of 7-fluorochroman-4-ol.

Oxime Formation: The ketone can react with hydroxylamine (B1172632) or its salts to form the corresponding oxime, this compound oxime. This condensation reaction is a standard method for the derivatization of ketones and aldehydes wikipedia.orgnumberanalytics.com. The reaction typically proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration, often catalyzed by an acid or base numberanalytics.comscribd.com. The resulting oxime can serve as a precursor for further transformations, such as the Beckmann rearrangement to produce lactams masterorganicchemistry.com. The general reaction for the formation of an oxime from a ketone is well-established in organic chemistry wikipedia.orgorganic-chemistry.org.

Table 1: Key Reactions at the Ketone Moiety of this compound This table is generated based on established chemical principles and reactions reported for analogous compounds.

| Reaction Type | Reactant(s) | Product | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| Reduction | This compound, NaBH₄ | 7-Fluorochroman-4-ol | Ethanol | |

| Oxime Formation | This compound, NH₂OH·HCl | This compound oxime | Base (e.g., NaOH), Ethanol/Water | scribd.com |

The fluorine atom at the C-7 position is susceptible to displacement via nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups masterorganicchemistry.comwikipedia.org. The high electronegativity of fluorine makes the carbon to which it is attached electrophilic and thus prone to attack by nucleophiles masterorganicchemistry.comyoutube.com.

A documented example involves the synthesis of chromanone derivatives where the fluorine at C-7 is displaced by a nitrogen nucleophile. In one study, 7-fluoro-6-nitrochroman-4-one was treated with a piperazine (B1678402) derivative, resulting in the successful substitution of the fluorine atom tu-dortmund.de. The presence of the nitro group at the ortho position (C-6) significantly activates the ring towards nucleophilic attack, facilitating the displacement of the fluoride (B91410) leaving group tu-dortmund.delibretexts.org. This demonstrates that the C-F bond in the 7-position of the chromanone scaffold can serve as a synthetic handle for introducing a variety of substituents.

Table 2: Example of Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Product | Key Condition | Reference |

|---|---|---|---|---|

| 7-Fluoro-6-nitrochroman-4-one | Benzyl carbamate (B1207046) protected piperazine | 7-(4-(benzylcarbamoyl)piperazin-1-yl)-6-nitrochroman-4-one | Not specified | tu-dortmund.de |

Regioselective and Stereoselective Transformations

Achieving regioselectivity and stereoselectivity is crucial for the synthesis of complex and biologically active molecules. For the this compound framework, such selective transformations have been explored, primarily focusing on the reduction of the ketone and modifications at the C-3 position.

Research has demonstrated the successful Ru(II)-catalyzed asymmetric transfer hydrogenation of 3-fluorochromanone derivatives. This reaction proceeds via a dynamic kinetic resolution to yield cis-3-fluorochroman-4-ols with high levels of diastereo- and enantioselectivity acs.orgresearchgate.net. This method allows for the simultaneous reduction of the ketone and the establishment of two defined stereocenters (at C-3 and C-4) in a single step researchgate.net. While the substrate is a 3-fluorochromanone, the principle highlights a powerful strategy for installing stereochemical control in the chromanone system, which is applicable to derivatives of this compound. The regioselectivity of the SNAr reaction, where the nucleophile specifically attacks the C-7 position, is another prime example of a regioselective transformation on this scaffold tu-dortmund.de.

Synthesis of Conjugates and Hybrid Molecules Featuring the this compound Scaffold

The strategy of creating hybrid molecules, which combine two or more pharmacophoric scaffolds into a single entity, is a prominent approach in modern drug discovery mdpi.comf1000research.com. The this compound structure serves as a valuable building block for such conjugates.

The carbonyl group is a key attachment point for derivatization. For example, the related 7-bromochroman-4-one has been used to synthesize thiosemicarbazone conjugates, which involves a condensation reaction at the C-4 ketone . This approach can be directly translated to this compound.

Furthermore, the 7-fluorochroman (B67177) scaffold has been incorporated into more complex hybrid structures. A notable example is the synthesis of (+/-)-2-(1H-benzo[d]imidazol-1-yl)-9-(7-fluorochroman-4-yl)-7H-purin-8(9H)-one, which links the fluorinated chroman moiety to benzimidazole (B57391) and purine (B94841) rings ontosight.ai. In another instance, bifunctional conjugates based on the 7-fluoro-chroman-4-one core have been designed and synthesized to target protein-RNA interactions tu-dortmund.de. Similarly, hybrid molecules connecting 6-fluorochroman (B116937) with 1,2,4-triazole (B32235) and thiazolidinone moieties have been reported, underscoring the utility of the fluorochroman skeleton in creating novel molecular architectures nih.govresearchgate.net.

Biological and Pharmacological Investigations of 7 Fluorochroman 4 One Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound, such as 7-fluorochroman-4-one, influences its biological activity. These studies involve systematically modifying different parts of the molecule and observing the resulting changes in efficacy.

The position of the fluorine atom on the chroman-4-one ring is a critical determinant of the molecule's pharmacological properties. The introduction of fluorine can lead to enhanced biological activity due to its high electronegativity, ability to form strong carbon-fluorine bonds, and capacity to modulate the acidity or basicity of nearby functional groups. nih.govbeilstein-journals.org

Research into chroman-4-one derivatives has shown that substitutions on the benzene (B151609) ring significantly influence their biological profile. For instance, in studies on SIRT2 inhibitors, a chroman-4-one derivative featuring a fluorine atom at the 7-position (this compound) exhibited only weak inhibitory activity. acs.org In contrast, studies on related chroman structures for different targets have highlighted the importance of fluorine at other positions. For example, a series of lactam-fused chroman derivatives showed that an 8-fluoro substitution resulted in good affinity for the 5-HT1A receptor. doi.org The general principle in medicinal chemistry is that adding fluorine can block metabolic oxidation pathways, thereby increasing the drug's retention time and effectiveness. nih.gov The specific impact, however, is highly dependent on its position and the target protein. For instance, replacing a bromine atom with a fluorine at the 5-position of a different heterocyclic system was found to reduce potency in antifungal assays, demonstrating that the influence of fluorine is context-specific. nih.gov

Beyond the fluorine atom, other substituents on the chromanone ring play a crucial role in defining the biological activity of the derivatives. SAR studies have explored modifications at various positions.

Position 2: Bulky groups attached directly to the 2-position tend to decrease inhibitory activity against certain enzymes like SIRT2. acs.org However, introducing a spacer, such as in a phenethyl-substituted derivative, can restore potent inhibition. acs.org This suggests a spatial limitation for substituents at this position. acs.org

Position 5: The presence of a hydroxyl group at the C-5 position appears to be critical for the cytotoxic activity of some chromone (B188151) derivatives. core.ac.uk Similarly, for radioprotective effects, a C-5 hydroxyl group provides better activity than an unsubstituted chromone or one with a hydroxyl group at the C-7 position. nih.gov In studies on inhibitors of the breast cancer resistance protein (ABCG2), a 4-bromobenzyloxy substituent at position 5 was found to be important for activity. nih.gov

Position 6: The nature of the substituent at the 6-position is often more important for activity than that at the 8-position. acs.org Studies on SIRT2 inhibitors revealed that electron-poor chroman-4-ones are generally more potent than their electron-rich counterparts, and a substituent at the 6-position is significant for potency. acs.org

Carbonyl Group (C-4): The carbonyl group at position 4 is often essential for activity. Any modification to this group in certain chroman-4-one series has resulted in a significant loss of inhibitory activity against SIRT2. acs.org

These findings underscore the importance of a systematic approach to modifying the chromanone scaffold to optimize the desired biological or pharmacological effects.

In Vitro and In Vivo Pharmacological Profiling

The therapeutic potential of this compound derivatives is primarily assessed through rigorous in vitro and in vivo pharmacological profiling, with a significant focus on their anticancer properties.

Derivatives of the chromanone scaffold have demonstrated promising anticancer activity in various studies. researchgate.net This has led to investigations into their effectiveness against a range of cancer cell lines and the underlying mechanisms of their action.

The cytotoxic effects of chroman-4-one derivatives and related fluorinated heterocyclic compounds have been evaluated against numerous human cancer cell lines. These studies determine the concentration of the compound required to inhibit the growth of cancer cells. For example, spiro-chromanone derivatives have been tested for their anti-cancer activity against MCF-7 (breast), U87-MG (glioblastoma), and SCC-25 (oral squamous cell) cancer lines. researchgate.net Other related heterocyclic structures have also shown significant cytotoxicity. A benzimidazole (B57391) derivative displayed potent cytotoxic action against A549 (lung carcinoma) and HepG2 (liver carcinoma) cell lines. jksus.org Similarly, various compounds have been tested against HeLa (cervical cancer) and HCT-116 (colon cancer) cell lines. biointerfaceresearch.comtandfonline.com

The table below summarizes the cytotoxic activity of various related heterocyclic derivatives against several cancer cell lines, as reported in different studies.

| Compound Type | Cell Line | Activity Metric (e.g., IC50) | Source |

|---|---|---|---|

| Spiro-chromanone derivatives | MCF-7 (Breast) | Data not specified in abstract | researchgate.net |

| Spiro-chromanone derivatives | U87-MG (Glioblastoma) | Data not specified in abstract | researchgate.net |

| Spiro-chromanone derivatives | SCC-25 (Oral) | Data not specified in abstract | researchgate.net |

| Benzimidazole derivative (se-182) | A549 (Lung) | IC50 = 15.80 µg/mL | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | IC50 = 15.58 µg/mL | jksus.org |

| Benzimidazole derivative (se-182) | MCF-7 (Breast) | Significant dose-dependent effect | jksus.org |

| Calix core.ac.ukpyrrole derivative (HMCP) | HeLa (Cervical) | Active with G150 < 10 | biointerfaceresearch.com |

| Calix core.ac.ukpyrrole derivative (HMCP) | MCF-7 (Breast) | Active with G150 < 10 | biointerfaceresearch.com |

| 6-Fluoro-benzisoxazole derivative (Compound 3) | HCT-116 (Colon) | Moderate anti-proliferative potency | tandfonline.com |

| 6-Fluoro-benzisoxazole derivative (Compound 3) | MCF-7 (Breast) | Moderate anti-proliferative potency | tandfonline.com |

Understanding the mechanism by which a compound exerts its anticancer effect is crucial for its development as a drug. For many chromone and flavonoid derivatives, the primary mechanisms involve the induction of apoptosis (programmed cell death) and inhibition of the cell cycle.

Apoptosis is a key process for eliminating cancerous cells. Studies on flavonoids and other heterocyclic compounds have demonstrated their ability to trigger this pathway. For instance, a geraniol (B1671447) derivative isolated from Artemisia kermanensis showed significant apoptotic effects in MCF-7 breast cancer cells. rjpharmacognosy.ir Similarly, certain 4,5,6,7-tetrabromo-1H-benzimidazole derivatives have been shown to exhibit very good pro-apoptotic properties by inducing the mitochondrial apoptotic pathway. nih.gov

Another important anticancer mechanism is the disruption of the cell cycle, which prevents cancer cells from proliferating. Some fluorinated compounds, acting as analogues of tubulin-targeting agents like combretastatin (B1194345) A-4, have been shown to inhibit tubulin polymerization. nih.gov This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.gov For example, a fluorinated β-lactam was found to induce apoptosis in MCF-7 cells and cause a downregulation of anti-apoptotic proteins like Bcl2 and survivin. nih.gov While not directly on this compound, these studies on other fluorinated heterocycles provide a strong rationale for investigating similar mechanisms for this class of compounds.

Antioxidant Activity Studies

Free Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free-radical scavenging activity of compounds. mdpi.comresearchgate.net This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at a specific wavelength. mdpi.com

Studies on various chroman-4-one analogs have demonstrated their potential as antioxidant compounds. The structure-activity relationship (SAR) of these analogs suggests that substitutions at the C-2 and C-3 positions with groups like methoxyphenyl, amine derivatives, and aromatic moieties can lead to potent antioxidant activity, comparable to that of vitamin E and Trolox. nih.gov While specific data on this compound derivatives in DPPH assays is not extensively detailed in the provided results, the general antioxidant potential of the chroman-4-one scaffold is well-established. For instance, research on other heterocyclic compounds, such as indolizine (B1195054) derivatives, has shown moderate to significant DPPH free radical scavenging activity. japsonline.com

The antioxidant mechanism of compounds in the DPPH assay involves the donation of a hydrogen atom from an -OH group to the DPPH radical, leading to the formation of a more stable radical through delocalization of the unpaired electron on the aromatic ring structure. mdpi.com

Protective Effects against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. nih.gov Antioxidants can mitigate this damage by neutralizing ROS. nih.gov

Chroman-4-one derivatives have shown promise in protecting against oxidative stress. For example, nebivolol, which contains a fluorochroman moiety, is a selective beta-blocker with recognized antioxidant and kidney-protective effects. turkjnephrol.org Although direct studies on the protective effects of this compound against oxidative stress are not detailed in the provided results, the known antioxidant properties of the broader chroman-4-one class suggest a potential protective role. This protection is crucial for safeguarding cellular components from damage.

Antiviral Activity Assessments

The antiviral potential of this compound derivatives has been explored against several viral strains, demonstrating the versatility of this chemical scaffold in antiviral drug discovery.

Efficacy against Specific Viral Strains (e.g., Influenza A virus H1N1, Tobacco Mosaic Virus)

Influenza A virus H1N1: Research has indicated that derivatives of this compound show potential activity against the Influenza A (H1N1) virus. While specific inhibitory concentrations for this compound itself are not provided, studies on related compounds highlight the promise of this chemical class. For instance, other heterocyclic compounds have demonstrated efficacy against the influenza A/Swine/Iowa/30 (H1N1) virus in in vitro studies using MDCK cell models. mdpi.com The search for new antiviral agents against influenza is driven by the continuous threat of influenza pandemics and the emergence of drug-resistant strains. nih.gov

Tobacco Mosaic Virus (TMV): The chroman-4-one scaffold is also being investigated for its activity against plant viruses like the Tobacco Mosaic Virus (TMV). Although direct data for this compound is not available, numerous studies on other natural product-derived scaffolds have shown significant anti-TMV activity. frontiersin.orgmdpi.comnih.govplos.org For example, penta-1,4-diene-3-one oxime ether derivatives have shown curative effects against TMV. d-nb.info These studies often evaluate the curative, protective, and inactivating activities of the compounds against the virus. frontiersin.org

Enzyme Inhibition Studies

The this compound scaffold has been identified as a promising starting point for the development of inhibitors for specific enzymes implicated in various diseases.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and other monoamine neurotransmitters. frontiersin.orgnih.gov Inhibition of MAO-B can increase dopamine levels in the brain, making it a therapeutic target for neurodegenerative conditions like Parkinson's disease. nih.gov

While direct inhibitory data for this compound against MAO-B is not explicitly detailed, the chroman-4-one core is a recognized scaffold for developing MAO-B inhibitors. researchgate.net Research on related structures, such as coumarin (B35378) and benzofuran (B130515) derivatives, has led to the discovery of potent and selective MAO-B inhibitors. nih.govscienceopen.com For example, certain benzofuran derivatives have shown significant inhibitory activity with IC50 values in the nanomolar range. nih.gov Computational studies, including molecular docking, are often employed to understand the binding interactions between these inhibitors and the active site of the MAO-B enzyme. frontiersin.orgmdpi.com

Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are NAD+-dependent deacetylases involved in various cellular processes, including aging and inflammation. helsinki.fi SIRT2 has emerged as a therapeutic target for neurodegenerative diseases and cancer. helsinki.fi

Substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2. helsinki.fi Structure-activity relationship (SAR) studies have shown that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring can significantly influence inhibitory potency. Specifically, larger, electron-withdrawing substituents at the 6- and 8-positions have been found to be favorable for SIRT2 inhibition. For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 μM. These inhibitors often exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. The development of these inhibitors represents a significant step towards creating novel therapeutics targeting SIRT2-related pathologies. helsinki.finih.gov

Other Enzyme Targets (e.g., InhA)

Derivatives of this compound have been investigated for their inhibitory activity against various enzymes, with a notable focus on the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway, making it a well-established target for antitubercular drugs. ujpronline.com The development of direct InhA inhibitors is of significant interest as they can potentially overcome resistance mechanisms associated with pro-drug activators like KatG. nih.govmdpi.com

In silico molecular docking studies have been employed to predict the binding interactions of chroman derivatives with the InhA active site. ukaazpublications.com These studies suggest that the chroman scaffold can fit into the substrate-binding pocket of InhA. ukaazpublications.com Research has shown that modifications on the chroman ring system can influence the inhibitory potency against InhA. For instance, some synthesized chroman derivatives have been evaluated for their antitubercular activity, with molecular docking studies indicating potential interactions with the InhA receptor. ukaazpublications.com

While direct inhibitory constants for this compound itself against InhA are not extensively detailed in the provided results, the broader class of chromone and chromanone derivatives has been a foundation for designing InhA inhibitors. mdpi.comukaazpublications.com The general strategy involves creating molecules that can occupy the active site of InhA, often mimicking the binding of its natural substrates or known inhibitors like triclosan. mdpi.comnih.gov The exploration of chroman-based compounds as direct InhA inhibitors is an ongoing area of research in the quest for new and more effective treatments for tuberculosis. nih.govnih.gov

Neurological and Central Nervous System Activities

The chroman-4-one scaffold, including its fluorinated derivatives, has garnered attention for its potential to modulate neurological and central nervous system (CNS) pathways. researchgate.net

GABAA Receptor Modulation (specifically α5 subtype)

The α5 subunit-containing GABAA receptors (α5-GABAARs) are primarily located in the hippocampus and are involved in regulating neuronal excitability, which plays a role in cognitive functions like learning and memory. uq.edu.au Modulation of these receptors is a therapeutic strategy for various neurological and psychiatric disorders. uq.edu.au

While the provided information does not directly detail the activity of this compound derivatives on GABAA receptors, the broader class of chroman-4-ones has been investigated for CNS activities. researchgate.net Research into selective modulators of α5-GABAARs has identified various chemical scaffolds that can interact with this specific receptor subtype. uq.edu.au Studies have shown that both positive and negative allosteric modulators of α5-GABAARs can have significant effects on cognitive processes. uq.edu.aunih.gov For instance, negative modulators have been explored as cognitive enhancers, while positive modulators are being investigated for conditions like psychosis. uq.edu.aunih.gov The α1 and α5 subunits of GABAA receptors have been shown to have different roles in the motor-impairing effects of benzodiazepines, with α5 contributing to muscle relaxation but not ataxia. nih.gov The expression of GABAA receptor subunits, including α5, can vary across species, which is an important consideration in translational research. frontiersin.org

Potential in Alzheimer's Disease and Schizophrenia

The potential therapeutic application of this compound derivatives extends to complex neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia. lookchem.com

In the context of Alzheimer's disease , research has focused on developing multi-target agents that can address the various pathological aspects of the disease, such as cholinergic dysfunction, amyloid-beta (Aβ) aggregation, and neuroinflammation. nih.govnih.govucl.ac.uk Chromone and chromanone derivatives have been synthesized and evaluated for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are implicated in the progression of Alzheimer's. ucl.ac.uk Some chromanone-based hybrids have demonstrated potent dual inhibitory activity against both AChE and MAO-B. ucl.ac.uk Furthermore, these compounds have shown neuroprotective effects by mitigating mitochondrial dysfunction and inhibiting Aβ aggregation. nih.govucl.ac.uk

Regarding schizophrenia , one of the underlying hypotheses involves the hyperactivity of the hippocampus, which can influence dopamine system function. nih.gov Preclinical studies have explored the modulation of α5-GABAA receptors as a potential therapeutic strategy. nih.gov Positive allosteric modulators of α5-GABAA receptors have been shown to reverse aberrant dopamine system function in animal models that mimic certain aspects of psychosis. nih.gov Given that some this compound derivatives are being investigated for their ability to modulate GABAergic neurotransmission, they may hold promise for treating cognitive deficits associated with schizophrenia. lookchem.com

Antitubercular Activity Investigations

The chroman-4-one scaffold and its derivatives have been a subject of interest in the search for new antitubercular agents. researchgate.net The global health burden of tuberculosis, particularly the rise of multidrug-resistant strains, necessitates the development of novel therapeutics. semanticscholar.org

Several studies have synthesized and evaluated chroman-based compounds for their in vitro activity against Mycobacterium tuberculosis. semanticscholar.orgresearchgate.net For example, a series of chroman-4-one linked thiosemicarbazide (B42300) derivatives were screened, with some compounds showing activity against the H37Rv strain of M. tuberculosis. researchgate.net Another study focused on fluorinated chroman-2-carboxylic acid derivatives, which were synthesized and tested for their anti-tubercular potential. semanticscholar.org

The mechanism of action for some of these derivatives is thought to involve the inhibition of key mycobacterial enzymes. As mentioned previously (Section 4.2.6.3), InhA is a primary target. ukaazpublications.com Molecular docking studies have been used to predict the binding of chroman derivatives to the active site of InhA. ukaazpublications.com Other potential targets, such as catalase-peroxidase (KatG), have also been considered in the design of new antitubercular compounds based on the chroman scaffold. researchgate.net

Below is a table summarizing the antitubercular activity of selected chroman-4-one derivatives.

| Compound Type | Target Organism | Activity (MIC) | Reference |

| (E)-3-(dibenzo[b,d]furan-2-ylmethylene)-6-fluorochroman-4-one | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | researchgate.net |

| N-((tert-butylcarbamoyl)(4-substitutedphenyl)methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl) chroman-2-carboxamide | Mycobacterium tuberculosis H37Rv | Not explicitly stated, but compounds were screened | semanticscholar.org |

| Amino alcohol fused spirochromone conjugates | Mycobacterium tuberculosis H37Rv | 3.13 µg/mL (for the most potent derivative) | researchgate.net |

Computational and Theoretical Studies on 7 Fluorochroman 4 One Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or nucleic acid. tandfonline.comnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. tandfonline.comnih.gov

The 7-Fluorochroman-4-one scaffold is a key component in the synthesis of more complex molecules designed to interact with specific biological targets. For instance, it serves as a precursor for chromenopyrazole derivatives that have been identified as small-molecule inhibitors of the LIN28/let-7 interaction. nih.govuzh.ch The LIN28 protein is an important regulator of microRNA (miRNA) biogenesis, and its inhibition is a therapeutic strategy in certain cancers. nih.govmdpi.comfrontiersin.org

In molecular docking simulations, these this compound-based inhibitors are placed into the binding site of the LIN28 protein. The simulations calculate the binding affinity and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. These studies reveal how the inhibitor molecule fits within the target's binding pocket and disrupts its normal function, providing a rational basis for designing more potent and selective inhibitors. nih.govnih.gov

Table 1: Representative Data from Molecular Docking of a this compound Derivative

| Target Protein | Ligand (Derivative of this compound) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| LIN28 (Cold Shock Domain) | Chromenopyrazole Derivative | -8.5 | Phe55, Asp97, Met99 | Hydrophobic, Hydrogen Bond |

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. yukiozaki.comrsc.org These methods can accurately predict molecular geometries, vibrational frequencies (infrared and Raman spectra), and NMR chemical shifts. yukiozaki.comrsc.orgscispace.comnih.gov

For this compound, DFT calculations can elucidate the impact of the fluorine substituent on the geometry and electronic distribution of the chromanone core. By optimizing the molecular structure to find its lowest energy configuration, researchers can obtain precise bond lengths and angles. scispace.com Subsequent vibrational analysis calculates the frequencies of molecular vibrations, which correspond to the peaks observed in experimental IR and Raman spectra. scispace.comnih.gov This allows for a detailed assignment of the spectral bands to specific functional group vibrations, such as the C=O stretch of the ketone, the C-F stretch, and various vibrations of the aromatic ring. scispace.com Comparing the calculated spectra with experimental data serves to validate the computational model. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ketone | 1685 |

| C-O-C Stretch | Ether | 1230 |

| C-F Stretch | Aryl Fluoride (B91410) | 1150 |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1600, 1480 |

In Silico ADMET Predictions and Drug-Likeness Evaluation

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. This includes its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction tools have become essential for forecasting these properties early in the drug discovery process, saving time and resources. nih.govbiotechnologia-journal.org

One of the most widely used frameworks for assessing "drug-likeness" is Lipinski's Rule of Five. lindushealth.comunits.itdrugbank.com This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of 500 Daltons or less, a logP (a measure of lipophilicity) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. lindushealth.comunits.it

For this compound, these parameters can be calculated based on its molecular structure. Evaluating these properties against Lipinski's rule and other computational models helps to predict its potential as an orally available drug. nih.govbiotechnologia-journal.org While these rules are guidelines and not absolute, they provide a valuable first pass filter for prioritizing compounds for further development. nih.govmdpi.com

Table 3: In Silico Drug-Likeness Evaluation of this compound

| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 166.15 | ≤ 500 | Yes |

| logP (Octanol-Water Partition Coefficient) | 1.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (one carbonyl oxygen, one ether oxygen) | ≤ 10 | Yes |

| Lipinski's Rule Violations | 0 | ≤ 1 | Yes |

Future Perspectives and Research Directions

Development of Novel 7-Fluorochroman-4-one Based Therapeutics

The chroman-4-one framework is a privileged structure in drug discovery, and the introduction of a fluorine atom at the 7-position can significantly enhance its therapeutic potential. nih.gov The high electronegativity of fluorine can improve metabolic stability and binding affinity to biological targets. Researchers are actively designing and synthesizing novel derivatives of this compound to explore its therapeutic applications. These efforts aim to create compounds with a wide range of biological activities, including potential anticancer and antimicrobial properties. nih.govevitachem.com The strategic placement of the fluorine atom can influence the electronic properties of the chroman skeleton, providing a versatile handle for medicinal chemists to modulate the compound's characteristics.

Exploration of New Biological Targets and Mechanisms of Action

A crucial area of future research is the identification of new biological targets and the elucidation of the mechanisms of action for this compound and its derivatives. While the broader class of chroman-4-ones has been studied for various biological activities, the specific targets of the 7-fluoro substituted variant are still under investigation. nih.govresearchgate.net Techniques such as enzyme inhibition assays and receptor modulation studies can reveal how these compounds interact with biological systems. evitachem.com For instance, related chroman derivatives have been investigated as inhibitors of enzymes like IKr and for their potential in targeting signaling pathways involved in various diseases. evitachem.comddtjournal.com The presence of the fluorine atom could lead to unique interactions with cellular components, potentially uncovering novel therapeutic avenues. ontosight.ai

Advanced Synthetic Methodologies for Complex Analogs

The synthesis of complex and diverse analogs of this compound is essential for exploring its full therapeutic potential. Researchers are developing advanced and efficient synthetic methods to create these molecules. researchgate.net This includes multi-step syntheses and the use of modern catalytic techniques. evitachem.com Recent advancements in photoredox catalysis, for example, offer sustainable and innovative strategies for constructing and functionalizing complex molecules like chroman-4-one derivatives. researchgate.net The development of methods for asymmetric synthesis is also critical to produce specific stereoisomers, which can have distinct biological activities. researchgate.net These advanced methodologies will facilitate the creation of libraries of this compound analogs for biological screening.

Integration of Multidisciplinary Approaches in this compound Research

A comprehensive understanding of this compound and its potential applications requires a multidisciplinary approach. uni-rostock.de Integrating computational chemistry, chemical biology, and pharmacology will be instrumental in accelerating research and development. mdpi.comresearchgate.net Computational studies can predict the binding of this compound derivatives to biological targets, guiding the design of more potent and selective compounds. ontosight.ai Chemical biology approaches can help identify the cellular targets and pathways affected by these molecules. evitachem.com This collaborative effort, combining experimental synthesis and biological testing with computational modeling, will be key to unlocking the full therapeutic potential of the this compound scaffold. uni-rostock.de

常见问题

Q. How can researchers address peer reviewer concerns about incomplete characterization of this compound?

- Methodology : Preemptively include elemental analysis (CHNS), high-resolution mass spectrometry (HRMS), and X-ray crystallography data (if available) to confirm molecular identity. For biological studies, provide full dose-response data and negative controls. Address reviewer critiques by repeating ambiguous experiments with stricter controls (e.g., endotoxin-free assays) and submitting revised data as a rebuttal supplement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。